molecular formula C11H13ClO3P+ B14230364 4-(4-Chlorophenyl)-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphinan-2-ium CAS No. 515174-37-5

4-(4-Chlorophenyl)-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphinan-2-ium

Cat. No.: B14230364
CAS No.: 515174-37-5
M. Wt: 259.64 g/mol
InChI Key: VSXGNZSRIUJBFN-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphinan-2-ium is a chemical compound that belongs to the class of organophosphorus compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphinan-2-ium typically involves the reaction of 4-chlorophenol with a suitable phosphorus-containing reagent under controlled conditions. One common method involves the use of phosphorus trichloride (PCl3) and a base such as triethylamine. The reaction is carried out in an inert atmosphere, often under nitrogen, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphinan-2-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphinan-2-ium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphinan-2-ium involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that can catalyze various chemical reactions. It may also interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-chlorophenyl) sulfone: Another organophosphorus compound with similar structural features.

    4-(4-Chlorophenyl)imidazole: Shares the chlorophenyl group but has a different core structure.

    Chlorfenapyr: Contains a chlorophenyl group and is used as a pesticide.

Uniqueness

4-(4-Chlorophenyl)-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphinan-2-ium is unique due to its dioxaphosphinan ring, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

515174-37-5

Molecular Formula

C11H13ClO3P+

Molecular Weight

259.64 g/mol

IUPAC Name

4-(4-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ium 2-oxide

InChI

InChI=1S/C11H13ClO3P/c1-11(2)7-14-16(13)15-10(11)8-3-5-9(12)6-4-8/h3-6,10H,7H2,1-2H3/q+1

InChI Key

VSXGNZSRIUJBFN-UHFFFAOYSA-N

Canonical SMILES

CC1(CO[P+](=O)OC1C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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